Dodecane, 1-bromo-12-iodo-
Overview
Description
Dodecane, 1-bromo-12-iodo-: is an organic compound with the molecular formula C₁₂H₂₅BrI It is a halogenated alkane, featuring both bromine and iodine atoms attached to the terminal carbons of a dodecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Halogen Exchange Reaction: One common method for synthesizing dodecane, 1-bromo-12-iodo- involves the halogen exchange reaction. This process typically starts with 1-bromododecane, which is then treated with sodium iodide in acetone. The reaction proceeds via an SN2 mechanism, where the bromine atom is replaced by an iodine atom.
Reaction Conditions:
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Direct Halogenation: Another method involves the direct halogenation of dodecane. This process requires the use of bromine and iodine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Industrial Production Methods: Industrial production of dodecane, 1-bromo-12-iodo- typically follows the halogen exchange reaction due to its simplicity and efficiency. Large-scale production involves the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions:
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Substitution Reactions: Dodecane, 1-bromo-12-iodo- can undergo nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Major Products: Azido-dodecane, cyano-dodecane, thiocyanato-dodecane
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Reduction Reactions: The compound can be reduced to dodecane by using reducing agents such as lithium aluminum hydride (LiAlH₄).
Major Products: Dodecane
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Oxidation Reactions: Oxidation of dodecane, 1-bromo-12-iodo- can lead to the formation of dodecanoic acid derivatives.
Major Products: Dodecanoic acid, bromo-dodecanoic acid, iodo-dodecanoic acid
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Dodecane, 1-bromo-12-iodo- is used as an intermediate in the synthesis of more complex organic molecules, particularly in the field of medicinal chemistry.
Biology:
Bioconjugation: The compound is used in bioconjugation techniques to attach biomolecules to surfaces or other molecules, facilitating the study of biological processes.
Medicine:
Drug Delivery Systems: It is explored for use in drug delivery systems due to its ability to modify the lipophilicity and hydrophobicity of pharmaceutical compounds.
Industry:
Material Science: Dodecane, 1-bromo-12-iodo- is used in the development of new materials with specific properties, such as hydrophobic coatings and surfactants.
Mechanism of Action
The mechanism of action of dodecane, 1-bromo-12-iodo- primarily involves its ability to undergo substitution and reduction reactions. The bromine and iodine atoms act as leaving groups, allowing the compound to participate in various chemical transformations. These reactions are facilitated by the presence of nucleophiles or reducing agents, which target the halogen atoms and replace them with other functional groups.
Comparison with Similar Compounds
1-Bromododecane: Similar in structure but lacks the iodine atom, making it less versatile in certain chemical reactions.
1-Iodododecane: Contains only the iodine atom, which can be advantageous in specific substitution reactions but lacks the dual functionality of dodecane, 1-bromo-12-iodo-.
Dodecane: The parent hydrocarbon, which does not contain any halogen atoms and is less reactive in comparison.
Uniqueness: Dodecane, 1-bromo-12-iodo- is unique due to the presence of both bromine and iodine atoms, which provide it with a higher degree of reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wider range of reactions compared to its mono-halogenated counterparts.
Properties
IUPAC Name |
1-bromo-12-iodododecane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24BrI/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h1-12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FADGDHIAVCRCFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCI)CCCCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24BrI | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50803503 | |
Record name | 1-Bromo-12-iodododecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50803503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63615-15-6 | |
Record name | 1-Bromo-12-iodododecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50803503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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